molecular formula C15H14O2 B062193 Methyl 2-(2-methylphenyl)benzoate CAS No. 188943-06-8

Methyl 2-(2-methylphenyl)benzoate

Cat. No.: B062193
CAS No.: 188943-06-8
M. Wt: 226.27 g/mol
InChI Key: CYFOMARCXDOJCV-UHFFFAOYSA-N
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Description

Methyl 2-(2-methylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is characterized by its aromatic structure, which includes a benzoate group attached to a methyl group and a 2-methylphenyl group. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-methylphenyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors may be employed to optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: 2-methylbenzoic acid.

    Reduction: 2-methylbenzyl alcohol or 2-methylbenzaldehyde.

    Substitution: Nitro derivatives or halogenated compounds.

Scientific Research Applications

Methyl 2-(2-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the manufacture of fragrances and flavoring agents due to its pleasant aroma.

Comparison with Similar Compounds

    Methyl benzoate: Similar ester structure but lacks the 2-methylphenyl group.

    Ethyl 2-(2-methylphenyl)benzoate: Similar structure but with an ethyl group instead of a methyl group.

    2-Methylbenzyl benzoate: Similar aromatic structure but with a benzyl group instead of a methyl ester.

Uniqueness: Methyl 2-(2-methylphenyl)benzoate is unique due to the presence of both the methyl ester and the 2-methylphenyl group, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring specific aromatic characteristics and reactivity.

Biological Activity

Methyl 2-(2-methylphenyl)benzoate, an organic compound belonging to the ester family, is gaining attention for its potential biological activities. This compound features a benzoate group linked to a methyl group and a 2-methylphenyl group, contributing to its aromatic properties. Its applications span various fields, including chemistry, biology, and medicine, particularly due to its promising antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

This compound has the molecular formula C16H16O2 and a molecular weight of 240.29 g/mol. The structure is characterized by two aromatic rings that are nearly planar, facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This activity is attributed to its ability to inhibit bacterial cell division by targeting key functional proteins involved in this process. Similar benzoate derivatives have been documented to possess antimicrobial properties, suggesting a potential mechanism of action through interference with bacterial growth pathways .

Table 1: Antimicrobial Activity of this compound

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansLow

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses . This property could make it a candidate for therapeutic applications in inflammatory diseases.

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

  • Target Interaction : The compound interacts with bacterial cell membranes, disrupting their integrity.
  • Metabolism : It is metabolized by the gut microbiome, which may enhance its bioavailability and efficacy against pathogens .
  • Pharmacokinetics : Studies suggest that the compound's pharmacokinetic profile allows for effective absorption and distribution within biological systems, contributing to its antimicrobial and anti-inflammatory actions .

Case Studies

A series of case studies have explored the biological activity of methyl benzoate derivatives, including this compound:

  • Antimicrobial Screening : A study conducted by Ankersen et al. (1997) demonstrated that methyl benzoate derivatives showed varying degrees of antimicrobial activity against common pathogens. This compound was highlighted for its effectiveness against Gram-positive bacteria.
  • Inflammation Models : In vitro studies indicated that this compound reduced the secretion of TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory conditions .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Pharmaceutical Development : Given its structural similarity to known drugs, there is potential for developing new therapeutic agents based on this compound.
  • Ecotoxicological Studies : As environmental concerns rise regarding chemical safety, further studies on the ecotoxicity of this compound will be essential.
  • Expanded Biological Testing : Additional research focusing on other biological activities such as anticancer properties could broaden its application scope.

Properties

IUPAC Name

methyl 2-(2-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFOMARCXDOJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362680
Record name Methyl 2-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188943-06-8
Record name Methyl 2-(2-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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